Carbophenothion

Description

This compound is an organic sulfide.

This compound is a synthetic organophosphate acetylcholinesterase inhibitor and neurotoxin that is used as a pesticide. It is characterized as a persistent and highly toxic off-white to yellow/brown liquid with a mild rotten egg odor, and exposure occurs by inhalation, ingestion, or contact.

Structure

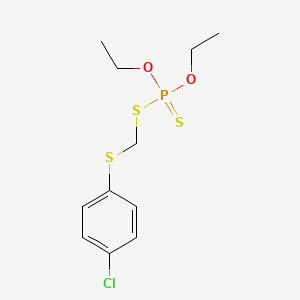

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)sulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClO2PS3/c1-3-13-15(16,14-4-2)18-9-17-11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDTXTNSFWUXGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCSC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClO2PS3 | |

| Record name | CARBOPHENOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBOPHENOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0410 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022120 | |

| Record name | Carbophenothion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carbophenothion appears as an off-white to amber liquid with a mild odor of rotten eggs. Used as an insecticide and acaricide, primarily for citrus crops and deciduous fruits and nuts. (EPA, 1998), Colorless or light amber liquid; [HSDB] Slight odor of rotten eggs; [CAMEO] Clear liquid; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | CARBOPHENOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbophenothion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CARBOPHENOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0410 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

180 °F at 0.01 mmHg (EPA, 1998), 82 °C @ 0.01 mm Hg, at 0.0013kPa: 82 °C | |

| Record name | CARBOPHENOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBOPHENOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/958 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBOPHENOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0410 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with vegetable oils and most org solvents, SOL IN KEROSENE, XYLENE, ALCOHOLS, KETONES, & ESTERS, In water, 0.63 mg/l @ 20 °C, Solubility in water: none | |

| Record name | CARBOPHENOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/958 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBOPHENOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0410 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.271 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.271 @ 25 °C/4 °C, DENSITY: 1.285 @ 20 °C/20 °C /TECHNICAL/, Relative density (water = 1): 1.3 | |

| Record name | CARBOPHENOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBOPHENOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/958 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBOPHENOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0410 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 11.8 | |

| Record name | CARBOPHENOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0410 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3e-07 mmHg at 68 °F (EPA, 1998), 0.0000003 [mmHg], 3.0X10-7 mm Hg @ 20 °C, Vapor pressure at 20 °C: negligible | |

| Record name | CARBOPHENOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbophenothion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CARBOPHENOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/958 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBOPHENOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0410 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQ, Light amber liquid | |

CAS No. |

786-19-6 | |

| Record name | CARBOPHENOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbophenothion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=786-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbophenothion [INN:ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000786196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARBOPHENOTHION | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbophenothion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbophenothion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOFENOTION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/998NGA2Q61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBOPHENOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/958 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBOPHENOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0410 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Cholinesterase Inhibition by Carbophenothion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbophenothion, a potent organophosphate pesticide, exerts its neurotoxic effects through the irreversible inhibition of cholinesterases, primarily acetylcholinesterase (AChE). This guide provides a detailed technical overview of the molecular mechanism underlying this inhibition. It includes a summary of available quantitative data on the inhibitory activity of this compound and its metabolites, comprehensive experimental protocols for assessing cholinesterase inhibition, and visual diagrams illustrating the key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in toxicology, neuropharmacology, and the development of novel therapeutic agents.

Introduction

This compound is an organophosphate insecticide and acaricide that has been used to control a variety of pests on agricultural crops.[1][2] Like other organophosphates, its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1] AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, a process essential for terminating nerve impulses. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[1] Understanding the precise mechanism of this compound's interaction with cholinesterases is crucial for assessing its toxicological risk and for the development of potential antidotes.

Mechanism of Cholinesterase Inhibition

The inhibition of acetylcholinesterase by this compound is a multi-step process that results in the formation of a stable, phosphorylated enzyme that is functionally inactive. This process can be broadly categorized into the formation of a reversible enzyme-inhibitor complex followed by an irreversible covalent modification of the enzyme's active site.

The Acetylcholinesterase Active Site

The active site of AChE is located at the bottom of a deep and narrow gorge and is composed of several key regions:

-

Catalytic Triad (B1167595): Comprising Serine (Ser203), Histidine (His447), and Glutamate (Glu334) residues (in mammals), this triad is directly responsible for the hydrolysis of acetylcholine.[3]

-

Anionic Subsite: Rich in aromatic residues such as Tryptophan (Trp86), it binds the quaternary ammonium (B1175870) group of acetylcholine through cation-π interactions.[3]

-

Acyl-Binding Pocket: This pocket accommodates the acetyl group of the substrate.[3]

-

Peripheral Anionic Site (PAS): Located at the entrance of the active site gorge, it is also rich in aromatic residues and is thought to play a role in substrate trapping and allosteric modulation of enzyme activity.[3]

The Inhibition Process

The mechanism of AChE inhibition by this compound involves the following key steps:

-

Initial Binding: this compound initially binds non-covalently to the active site of AChE, forming a reversible Michaelis-like complex. This binding is guided by interactions with residues in the active site gorge.

-

Phosphorylation: The phosphorus atom of this compound is then subjected to a nucleophilic attack by the hydroxyl group of the catalytic Serine 203 residue. This results in the formation of a covalent phosphyl-serine bond and the release of the leaving group (the p-chlorophenylthiomethyl group).

-

Irreversible Inhibition: The resulting phosphorylated enzyme is extremely stable and resistant to hydrolysis, rendering the enzyme irreversibly inhibited. The accumulation of acetylcholine in the synaptic cleft due to the inaction of AChE leads to the characteristic symptoms of organophosphate poisoning.[1]

Quantitative Data on Cholinesterase Inhibition

| Compound | Target Enzyme | I50 Value (M) | Source |

| This compound oxygen analogue | Housefly head cholinesterase | 2 x 10⁻⁶ | [4] |

| This compound sulphoxide | Housefly head cholinesterase | 8 x 10⁻⁶ | [4] |

| This compound oxygen analogue sulphoxide | Housefly head cholinesterase | 2 x 10⁻⁷ | [4] |

| This compound sulphone | Housefly head cholinesterase | 1 x 10⁻⁴ | [4] |

| This compound oxygen analogue sulphone | Housefly head cholinesterase | 1 x 10⁻⁸ | [4] |

Note: I50 values represent the concentration of the inhibitor required to cause 50% inhibition of the enzyme's activity under the specified experimental conditions.

Experimental Protocols

The most widely used method for determining cholinesterase activity and inhibition is the Ellman's assay. This colorimetric method is simple, reliable, and adaptable for high-throughput screening.

Principle of the Ellman's Assay

The Ellman's assay is based on the following reactions:

-

Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863) and acetate.

-

Colorimetric Reaction: The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion, which can be quantified by measuring its absorbance at 412 nm.

The rate of TNB²⁻ formation is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of ATCh hydrolysis is reduced, leading to a decrease in the rate of color development.

Detailed Protocol for AChE Inhibition Assay (96-Well Plate Format)

4.2.1. Reagents and Materials

-

Acetylcholinesterase (AChE), e.g., from human erythrocytes or recombinant sources.

-

This compound (or other test inhibitor).

-

Acetylthiocholine iodide (ATCh).

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Phosphate (B84403) buffer (0.1 M, pH 8.0).

-

96-well microplates.

-

Microplate reader capable of measuring absorbance at 412 nm.

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor.

4.2.2. Preparation of Solutions

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve the target pH.

-

AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay should be optimized to provide a linear reaction rate for at least 10-15 minutes.

-

ATCh Solution (10 mM): Dissolve an appropriate amount of ATCh in deionized water. Prepare this solution fresh daily.

-

DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in phosphate buffer (pH 7.0-8.0).

-

Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO.

-

Inhibitor Working Solutions: Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.

4.2.3. Assay Procedure

-

Plate Setup: In a 96-well microplate, set up the following reactions in triplicate:

-

Blank: Contains all reagents except the enzyme. This is used to correct for non-enzymatic hydrolysis of the substrate.

-

Control (100% Activity): Contains all reagents, including the enzyme and the solvent used for the inhibitor (e.g., DMSO), but no inhibitor.

-

Test Wells: Contain all reagents, including the enzyme and the inhibitor at various concentrations.

-

-

Reagent Addition:

-

Add 50 µL of phosphate buffer to each well.

-

Add 25 µL of the inhibitor working solution to the test wells. Add 25 µL of the corresponding solvent to the control and blank wells.

-

Add 25 µL of the AChE solution to the control and test wells. Add 25 µL of phosphate buffer to the blank wells.

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: To each well, add 25 µL of DTNB solution followed by 25 µL of ATCh solution to initiate the enzymatic reaction. The final volume in each well will be 150 µL.

-

Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for 10-15 minutes.

4.2.4. Data Analysis

-

Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

-

Correct for background absorbance by subtracting the rate of the blank from all other rates.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

Where:

-

V_control is the rate of reaction in the absence of the inhibitor.

-

V_inhibitor is the rate of reaction in the presence of the inhibitor.

-

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in cholinesterase inhibition by this compound and the experimental workflow for its characterization.

Conclusion

This compound is a potent inhibitor of acetylcholinesterase, acting through the irreversible phosphorylation of the catalytic serine residue in the enzyme's active site. This guide has provided a detailed overview of this mechanism, along with standardized protocols for its investigation. The provided information and visualizations serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development. Further research to determine the specific inhibitory constants (IC50 and Ki) of this compound against human cholinesterases is warranted to provide a more complete toxicological profile.

References

Physicochemical properties of Carbophenothion

An In-depth Technical Guide to the Physicochemical Properties of Carbophenothion

Introduction

This compound, a non-systemic organophosphate pesticide, has been utilized as a potent insecticide and acaricide.[1][2][3][4] It operates primarily through the inhibition of acetylcholinesterase, an essential enzyme in the nervous system of insects and mammals.[3][5][6] Known by trade names such as Trithion and Garrathion, it was developed for controlling a wide array of pests on crops like citrus fruits, cotton, and various vegetables.[1][2] Due to its high toxicity, its use is restricted to certified applicators in many regions.[1][2] This guide provides a detailed overview of the core physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development and environmental science.

Chemical Identity

This compound is chemically identified as S-{[(4-Chlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate.[1][7][8] Its identity is further defined by several key identifiers summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | S-{[(4-Chlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate | [1][7][8] |

| CAS Number | 786-19-6 | [1][2][5][9][10][11] |

| EC Number | 212-324-1 | [1][4][6] |

| Molecular Formula | C₁₁H₁₆ClO₂PS₃ | [1][5][8][9][10][11] |

| Molecular Weight | 342.85 - 342.9 g/mol | [1][2][4][5][6][9][11][12] |

| InChI Key | VEDTXTNSFWUXGQ-UHFFFAOYSA-N | [1][4][11] |

| SMILES | CCOP(=S)(OCC)SCSC1=CC=C(C=C1)Cl | [4][6] |

Physicochemical Properties

The physical and chemical characteristics of a compound are critical for understanding its environmental fate, biological activity, and for developing formulations. This compound is generally a colorless to yellow-brown liquid at room temperature with a characteristic mercaptan-like odor.[1][2][6] It is relatively stable to hydrolysis and heat below 82 °C.[1][6]

A summary of its key quantitative properties is provided below.

| Property | Value | Conditions | Source |

| Physical State | Liquid | Room Temperature | [1][9][13] |

| Appearance | Colorless to yellow-brown / light amber liquid | - | [1][5][6][13] |

| Odor | Mild mercaptan-like (rotten eggs) | - | [1][2][6] |

| Boiling Point | 82 °C (180 °F) | at 0.01 mmHg | [1][5][9][12][13] |

| Melting Point | < 25 °C (Unknown) | - | [1][9] |

| Density / Specific Gravity | 1.265 - 1.285 g/cm³ | at 20-25 °C | [1][5][6][12][13] |

| Vapor Pressure | 3.0 x 10⁻⁷ mmHg (4.0 x 10⁻⁵ Pa) | at 20 °C | [1][6][12][13] |

| Water Solubility | 0.34 mg/L | at 20 °C | [2][3][9] |

| log P (Octanol-Water Partition Coefficient) | 4.75 - 5.33 | - | [1][3][6][9] |

| Refractive Index | 1.590 - 1.597 | at 25 °C | [5][6][13] |

| Henry's Law Constant | 5.80 x 10⁻¹ Pa m³/mol | at 25 °C | [3][9] |

Experimental Protocols for Physicochemical Properties

Detailed experimental protocols for this compound are not publicly available; however, standardized methods, such as the OECD Guidelines for the Testing of Chemicals, are typically employed for regulatory purposes.

-

Boiling Point (OECD 103): The boiling point is determined by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. For substances like this compound with a high boiling point, this is often performed under reduced pressure (vacuum) to prevent decomposition, and the result is extrapolated to standard atmospheric pressure. A common method is ebulliometry, which measures the boiling temperature with high precision.

-

Water Solubility (OECD 105): The column elution method or the flask method are standard. For the flask method, the substance is dissolved in water at a specific temperature until saturation is reached. The concentration of the substance in the aqueous phase is then determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), after phase separation.

-

Partition Coefficient (log P) (OECD 107/117): The shake-flask method is a traditional approach where this compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the substance in both phases is measured to calculate the partition coefficient. Alternatively, HPLC-based methods are commonly used, where the retention time of the substance on a reverse-phase column is correlated with the known log P values of standard compounds.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). In a normal cholinergic synapse, acetylcholine (B1216132) (ACh) is released into the synaptic cleft, binds to postsynaptic receptors to propagate a nerve signal, and is then rapidly hydrolyzed by AChE. This compound, an organophosphate, phosphorylates the serine hydroxyl group in the active site of AChE. This forms a stable, covalent bond, rendering the enzyme inactive. Consequently, ACh accumulates in the synapse, leading to overstimulation of nerve endings, which results in the clinical signs of toxicity.

Caption: Cholinergic synapse showing this compound inhibiting AChE.

Chemical Synthesis Workflow

The synthesis of this compound can be achieved in a two-step process.[1] The first step involves the reaction of 4-chlorothiophenol (B41493) with formaldehyde (B43269) and hydrogen chloride to produce chloromethyl-4-chlorophenylsulfide. In the second step, this intermediate reacts with sodium O,O-diethyl dithiophosphate (B1263838) to yield the final this compound product along with sodium chloride.[1]

Caption: Two-step synthesis workflow for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 3. This compound (Ref: ENT 23708) [sitem.herts.ac.uk]

- 4. 三硫磷 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [drugfuture.com]

- 6. This compound | C11H16ClO2PS3 | CID 13081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 8. mzCloud – this compound [mzcloud.org]

- 9. ars.usda.gov [ars.usda.gov]

- 10. This compound | 786-19-6 [chemnet.com]

- 11. This compound [webbook.nist.gov]

- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. 227. This compound (WHO Pesticide Residues Series 2) [inchem.org]

An In-depth Technical Guide to the Synthesis and Chemical Structure of Carbophenothion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbophenothion, a potent organophosphate pesticide, has a well-defined chemical structure and a synthesis process rooted in established organic chemistry principles. This technical guide provides a comprehensive overview of its synthesis, detailing the necessary chemical reactions, and presents its key structural and physicochemical properties. The synthesis is a two-step process commencing with the chloromethylation of 4-chlorothiophenol (B41493), followed by a nucleophilic substitution reaction with a salt of O,O-diethyl dithiophosphoric acid. This document outlines the experimental protocols for these steps and summarizes the quantitative data associated with the compound.

Chemical Structure and Properties

This compound is chemically designated as S-{[(4-Chlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate (B1214789).[1] Its structure is characterized by a 4-chlorophenylthio group linked through a methylene (B1212753) bridge to a diethyl dithiophosphate (B1263838) moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | S-{[(4-Chlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate | [2] |

| CAS Number | 786-19-6 | [3] |

| Molecular Formula | C₁₁H₁₆ClO₂PS₃ | [3] |

| Molecular Weight | 342.85 g/mol | [1] |

| Appearance | Colorless to yellow-brown liquid | [1] |

| Odor | Mild mercaptan-like | [1] |

| Boiling Point | 82 °C at 0.01 mmHg | [1] |

| Density | 1.271 g/cm³ | [1] |

| Solubility in Water | Insoluble | [1] |

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the chloromethylation of 4-chlorothiophenol to form chloromethyl-4-chlorophenylsulfide. The second step is the reaction of this intermediate with sodium O,O-diethyl dithiophosphate to yield this compound.

Experimental Protocols

Step 1: Synthesis of Chloromethyl 4-chlorophenyl sulfide (B99878)

This reaction is a variation of the Blanc chloromethylation.[4] It involves the reaction of 4-chlorothiophenol with formaldehyde (B43269) and hydrogen chloride.

-

Materials:

-

4-chlorothiophenol

-

Formaldehyde (or paraformaldehyde)

-

Concentrated Hydrochloric Acid

-

Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer and a gas inlet, dissolve 4-chlorothiophenol in an appropriate anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the solution while adding a stoichiometric amount of formaldehyde (or paraformaldehyde). A patent for a similar chloromethylation of thiophene (B33073) suggests a reaction time of 3 to 6 hours.[4]

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Wash the reaction mixture with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain crude chloromethyl 4-chlorophenyl sulfide, which can be purified by vacuum distillation.

-

Step 2: Synthesis of S-{[(4-Chlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate (this compound)

This step involves a nucleophilic substitution reaction between chloromethyl 4-chlorophenyl sulfide and a salt of O,O-diethyl dithiophosphoric acid. A relevant patent describes a similar reaction using ammonium (B1175870) O,O-diethyl phosphorodithioate in acetonitrile (B52724) at ambient temperature for an extended period (60 hours).[5]

-

Materials:

-

Chloromethyl 4-chlorophenyl sulfide

-

Sodium O,O-diethyl dithiophosphate (can be prepared from O,O-diethyl dithiophosphoric acid and a sodium base, or purchased commercially)

-

Anhydrous solvent (e.g., acetonitrile, ethanol, or DMF)

-

-

Procedure:

-

In a reaction vessel, dissolve sodium O,O-diethyl dithiophosphate in an anhydrous solvent.

-

To this solution, add a stoichiometric amount of chloromethyl 4-chlorophenyl sulfide dropwise at room temperature with stirring.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight. The progress of the reaction should be monitored by TLC.

-

Once the reaction is complete, the precipitated sodium chloride is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude this compound is then purified. This can be achieved by dissolving the residue in a non-polar solvent like diethyl ether or hexane, washing with water and brine to remove any remaining salts, drying the organic layer, and finally removing the solvent. Further purification can be performed by vacuum distillation or column chromatography.

-

Quantitative Data

Table 2: Expected Quantitative Data for this compound Synthesis

| Parameter | Step 1: Chloromethylation | Step 2: Nucleophilic Substitution |

| Molar Ratio (Reactant:Reagent) | 1:1.1:1.1 (4-chlorothiophenol:Formaldehyde:HCl) is a typical starting point. | 1:1.1 (Chloromethyl 4-chlorophenyl sulfide:Sodium O,O-diethyl dithiophosphate) is a typical starting point. |

| Typical Solvent | Toluene, Dichloromethane | Acetonitrile, Ethanol, DMF |

| Reaction Temperature | 0-10 °C initially, then room temperature | Room temperature to gentle heating (e.g., 40-60 °C) |

| Reaction Time | 3-12 hours | 12-60 hours |

| Expected Yield | Moderate to good (60-80%) | Good to high (70-90%) |

Visualizations

Chemical Synthesis Pathway of this compound

Caption: The two-step synthesis of this compound.

Logical Workflow for Synthesis and Analysis

Caption: Workflow of this compound synthesis and analysis.

Spectroscopic Data

Spectroscopic analysis is crucial for the confirmation of the chemical structure of this compound.

-

Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.[3][6] Common fragmentation patterns involve the cleavage of the P-S and S-C bonds.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the P=S, P-O-C, C-S, and aromatic C-H and C=C bonds. A study has been published interpreting the infrared spectra of this compound and its metabolites.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the ethoxy protons (a triplet and a quartet), the methylene protons of the -S-CH₂-S- group (a doublet due to coupling with phosphorus), and the aromatic protons of the 4-chlorophenyl group (two doublets).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the ethoxy groups, the methylene carbon, and the carbons of the 4-chlorophenyl ring.

-

While a comprehensive, publicly available dataset of all spectroscopic data is not consolidated in one place, the expected patterns are well-defined by the molecule's structure. Researchers synthesizing this compound would typically perform these analyses to confirm its identity and purity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mzCloud – this compound [mzcloud.org]

- 3. This compound | C11H16ClO2PS3 | CID 13081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4501903A - Chloromethylation process - Google Patents [patents.google.com]

- 5. US3948944A - O-Ethyl-s-propyl derivatives of 1,3-dithiolan-4-yl phosphorodithioates-methyl - Google Patents [patents.google.com]

- 6. spectrabase.com [spectrabase.com]

- 7. academic.oup.com [academic.oup.com]

Environmental Fate and Transport of Carbophenothion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbophenothion is an organophosphate pesticide once used for the control of insects and mites on a variety of agricultural crops.[1] Understanding its behavior in the environment is critical for assessing its potential risks to non-target organisms and ecosystems. This technical guide provides an in-depth overview of the environmental fate and transport of this compound, compiling key data on its degradation, mobility, and bioaccumulation. Detailed experimental protocols based on established guidelines are also provided to aid in the design and interpretation of environmental fate studies.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. This compound is a colorless to yellow-brown liquid with a mild mercaptan-like odor.[1] It is characterized by low water solubility and a high octanol-water partition coefficient (Log Kow), indicating its lipophilic nature and a tendency to partition into organic matter.[1][2] Its low vapor pressure suggests that volatilization from soil and water surfaces is not a significant dissipation pathway.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆ClO₂PS₃ | [1] |

| Molecular Weight | 342.85 g/mol | [1] |

| Water Solubility | Insoluble | [1] |

| Vapor Pressure | 3.0 x 10⁻⁷ mm Hg at 20°C | [1] |

| Octanol-Water Partition Coefficient (Log Kow) | 5.1 | [1] |

| Henry's Law Constant | 2.0 x 10⁻⁷ atm-m³/mol (estimated) |

Environmental Fate

The fate of this compound in the environment is determined by a combination of biotic and abiotic degradation processes, as well as its mobility and potential for bioaccumulation.

Degradation

Degradation is a key process that reduces the concentration of this compound in the environment. It can occur through biological (biodegradation) and non-biological (abiotic) pathways.

Abiotic Degradation

-

Hydrolysis: this compound is relatively stable to hydrolysis.[1] The rate of hydrolysis is pH-dependent, with increased degradation under alkaline conditions.[3][4]

-

Photolysis: this compound is not expected to be susceptible to direct photolysis in water as it absorbs very little UV light above 290 nm.[2] However, in the atmosphere, it can be degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about two hours.[1][2]

Biotic Degradation

Microbial degradation is a significant pathway for the dissipation of this compound in soil and aquatic systems.[5] The primary metabolic reactions involve oxidation of the thioether group to form the corresponding sulphoxide and sulphone, and oxidation of the P=S bond to form the P=O analogue (oxon).[6] These transformation products can also be toxic.[7]

-

Aerobic Degradation: In the presence of oxygen, microorganisms in soil and water can degrade this compound. Studies on aerobic soil metabolism are crucial for determining its persistence in terrestrial environments.[8][9]

-

Anaerobic Degradation: In environments lacking oxygen, such as flooded soils or sediments, anaerobic microorganisms can also contribute to the degradation of this compound.[8][10]

Table 2: Environmental Half-Life of this compound

| Compartment | Condition | Half-Life (t₁/₂) | Reference |

| Atmosphere | Photochemical reaction | ~2 hours (estimated) | [1][2] |

| Soil | Aerobic | > 6 months | [11] |

Note: Half-life values can vary significantly depending on environmental conditions such as temperature, pH, and microbial activity.

Mobility

The mobility of this compound in the environment determines its potential to move from the point of application and contaminate other environmental compartments.

-

Soil Mobility: this compound is expected to have low mobility in soil.[11] Its high Koc value indicates strong adsorption to soil organic matter, which limits its potential to leach into groundwater.[12]

-

Transport in Air: Due to its low vapor pressure, long-range atmospheric transport of this compound is not considered a major environmental fate process.[1]

Table 3: Soil Sorption and Mobility of this compound

| Parameter | Value | Interpretation | Reference |

| Soil Adsorption Coefficient (Koc) | 19,000 (estimated) | Immobile | [2] |

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the surrounding environment and accumulates in its tissues to a concentration higher than in the surrounding medium.

This compound's high lipophilicity (high Log Kow) suggests a potential for bioaccumulation in aquatic organisms.[1] The Bioconcentration Factor (BCF) is a key parameter used to assess this potential.

Table 4: Bioaccumulation Potential of this compound

| Parameter | Value | Interpretation | Reference |

| Bioconcentration Factor (BCF) | 2500 (estimated) | High potential for bioaccumulation |

Experimental Protocols

Standardized experimental protocols are essential for generating reliable and comparable data on the environmental fate of pesticides. The following sections outline the general methodologies for key environmental fate studies, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis Study (based on OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Add a known concentration of radiolabeled or non-radiolabeled this compound to each buffer solution.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Collect samples at various time intervals.

-

Analyze the concentration of this compound and its hydrolysis products using appropriate analytical techniques (e.g., HPLC, GC-MS).

-

Calculate the first-order rate constant and the half-life of hydrolysis at each pH.

Photolysis Study (based on OECD Guideline 316)

Objective: To determine the rate and pathway of direct photolysis of this compound in water.

Methodology:

-

Prepare a sterile aqueous solution of this compound of known concentration.

-

Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Maintain a control sample in the dark.

-

Monitor the temperature of the solutions.

-

Collect samples from both the irradiated and control solutions at various time intervals.

-

Analyze the concentration of this compound and its phototransformation products.

-

Calculate the photolysis rate constant and half-life.

Aerobic and Anaerobic Soil Metabolism Study (based on OECD Guideline 307)

Objective: To determine the rate and pathway of microbial degradation of this compound in soil under aerobic and anaerobic conditions.

Methodology:

-

Select and characterize representative soil types.

-

Treat the soil samples with a known concentration of radiolabeled this compound.

-

For the aerobic study, maintain the soil at an appropriate moisture content and incubate in the dark at a constant temperature with a continuous supply of air.

-

For the anaerobic study, after an initial aerobic phase, flood the soil with water and purge with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions.

-

Collect soil samples at various time intervals.

-

Extract and analyze the samples for this compound and its transformation products.

-

Quantify the formation of volatile products (e.g., ¹⁴CO₂) and non-extractable residues.

-

Determine the degradation half-life (DT₅₀) of this compound and the formation and decline of major metabolites.

Soil Adsorption/Desorption Study (based on OECD Guideline 106)

Objective: To determine the adsorption and desorption characteristics of this compound in different soil types.

Methodology:

-

Prepare a series of aqueous solutions of this compound at different concentrations.

-

Add a known mass of soil to each solution.

-

Equilibrate the soil-solution mixtures by shaking for a defined period.

-

Separate the soil and aqueous phases by centrifugation.

-

Analyze the concentration of this compound in the aqueous phase.

-

Calculate the amount of this compound adsorbed to the soil.

-

Determine the Freundlich or Langmuir adsorption isotherm and calculate the soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

-

For desorption, replace a portion of the supernatant with a fresh solution without this compound and re-equilibrate. Analyze the concentration in the aqueous phase to determine the extent of desorption.

Bioconcentration Study in Fish (based on OECD Guideline 305)

Objective: To determine the bioconcentration factor (BCF) of this compound in fish.

Methodology:

-

Uptake Phase: Expose fish to a constant, low concentration of radiolabeled this compound in a flow-through system.

-

Collect water and fish samples at regular intervals.

-

Analyze the concentration of this compound in both water and fish tissue until a steady-state is reached.

-

Depuration Phase: Transfer the fish to a clean, flowing water system without this compound.

-

Continue to collect and analyze fish samples to determine the rate of elimination.

-

Calculate the BCF from the ratio of the concentration in fish at steady-state to the concentration in water, or from the kinetic rate constants of uptake and depuration.[13]

Visualizations

The following diagrams illustrate the key pathways and relationships in the environmental fate of this compound.

Conclusion

This compound is a persistent organophosphate pesticide with a high potential for bioaccumulation. Its primary routes of dissipation in the environment are through biotic and abiotic degradation, leading to the formation of various oxidation products. Due to its strong adsorption to soil organic matter, this compound exhibits low mobility and is unlikely to leach into groundwater. The information and standardized protocols presented in this guide are intended to support researchers and scientists in conducting and evaluating environmental risk assessments for this compound and other similar pesticides.

References

- 1. oecd.org [oecd.org]

- 2. This compound | C11H16ClO2PS3 | CID 13081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]

- 4. PI-156/PI193: Water pH and the Effectiveness of Pesticides [edis.ifas.ufl.edu]

- 5. mdpi.com [mdpi.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. beyondpesticides.org [beyondpesticides.org]

- 8. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

Carbophenothion Degradation in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbophenothion is an organophosphate pesticide historically used as an insecticide and acaricide. Understanding its environmental fate is crucial for assessing its ecological impact and developing remediation strategies. This technical guide provides an in-depth overview of the degradation pathways of this compound in soil and water, detailing the involved chemical reactions, the resulting metabolites, and the factors influencing its persistence. The guide also outlines the experimental protocols used to study these degradation processes, offering a comprehensive resource for researchers in environmental science and related fields.

Core Degradation Pathways

The environmental degradation of this compound proceeds through two primary mechanisms: oxidation and hydrolysis . These processes can be either abiotic or biotic, with the latter often facilitated by soil and water microorganisms. Photodegradation can also contribute to its breakdown, particularly in aqueous environments.

Oxidative Degradation

Oxidation is a major pathway for this compound degradation, leading to the formation of more polar and often more toxic metabolites. The primary oxidative transformations involve the sulfur atoms in the this compound molecule.

The initial oxidation step converts the thioether sulfur to a sulfoxide (B87167), forming This compound sulfoxide . Further oxidation of the sulfoxide yields This compound sulfone . Concurrently, the thionophosphoryl group (P=S) can be oxidized to the more potent cholinesterase-inhibiting oxon form (P=O), resulting in the formation of This compound oxygen analog (oxon) . These oxidative products can also undergo further oxidation, leading to a series of six primary oxidative metabolites[1]:

-

This compound sulfoxide

-

This compound sulfone

-

This compound oxygen analog (oxon)

-

This compound oxygen analog sulfoxide

-

This compound oxygen analog sulfone

The formation of these oxidative metabolites is a critical aspect of this compound's environmental toxicology, as the oxygen analogs are significantly more potent inhibitors of acetylcholinesterase than the parent compound.

Hydrolytic Degradation

Hydrolysis is another significant degradation pathway for this compound, particularly in aqueous environments. This process involves the cleavage of the ester linkages in the molecule. The rate of hydrolysis is highly dependent on pH, with faster degradation observed under alkaline conditions[2].

Hydrolysis can cleave either the P-S-C or the C-S-C bond, leading to the formation of diethyl dithiophosphoric acid and 4-chlorophenylthiomethanol, or O,O-diethyl phosphorodithioate (B1214789) and a chlorinated phenyl derivative, respectively. These hydrolysis products are generally less toxic and more water-soluble than the parent compound and its oxidative metabolites.

References

Toxicological Profile of Carbophenothion in Mammals: A Technical Guide

Executive Summary: Carbophenothion is a non-systemic organophosphate insecticide and acaricide previously used in agriculture and for ectoparasite control on livestock.[1] Classified as a highly toxic compound (Category I) by the EPA, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a range of neurotoxic effects. This guide provides a comprehensive overview of the toxicological data for this compound in mammalian species, detailing its acute and chronic toxicity, mechanism of action, neurotoxicity, carcinogenicity, and toxicokinetics. Quantitative data are summarized in tabular format, and key experimental workflows and mechanisms are visualized.

Introduction to this compound

This compound, with the chemical name S-[(p-chlorophenyl)thiomethyl] O,O-diethyl phosphorodithioate, is a neurotoxin that exerts its effects through contact and ingestion.[3][4] Due to its high toxicity, it was designated as a Restricted Use Pesticide (RUP).[2] Its primary toxicological concern in mammals is its potent inhibition of cholinesterase enzymes, which is characteristic of organophosphate pesticides.[2][4][5]

Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of this compound toxicity is the inhibition of acetylcholinesterase (AChE) in the central and peripheral nervous systems.[2][6][7] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses, terminating the nerve signal.[8][9]

This compound, like other organophosphates, phosphorylates the serine hydroxyl group at the active site of AChE.[6] This forms a stable, phosphorylated enzyme that is unable to perform its normal function. The resulting accumulation of ACh in the synaptic cleft leads to excessive and prolonged stimulation of muscarinic and nicotinic receptors, causing a state of cholinergic crisis.[6][7][9] This overstimulation is responsible for the wide array of acute symptoms observed in this compound poisoning.[2]

Toxicological Profile

Acute Toxicity

This compound exhibits high acute toxicity in mammals via oral, dermal, and inhalation routes.[2] Symptoms of acute poisoning are characteristic of cholinergic overstimulation and include headache, blurred vision, weakness, nausea, abdominal cramps, vomiting, diarrhea, salivation, sweating, and pinpoint pupils.[2] Young animals have been found to be more susceptible to organophosphates than adults, potentially due to incomplete development of hepatic detoxification enzymes.[3][10]

Table 1: Acute Toxicity of this compound in Mammals

| Species | Route | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| Rat (female) | Oral | LD₅₀ | 10 mg/kg | [2] |

| Rat (male) | Oral | LD₅₀ | 30 mg/kg | [2] |

| Rat (female) | Dermal | LD₅₀ | 27 mg/kg | [2] |

| Rat (male) | Dermal | LD₅₀ | 54 mg/kg | [2] |

| Rat | Inhalation | LC₅₀ | 0.002 mg/L | [2] |

| Mouse | Oral | LD₅₀ | 218 mg/kg | [2] |

| Rabbit | Dermal | LD₅₀ | 1,270 - 1,850 mg/kg | [2] |

| Cat | Dermal | LD₅₀ | Lethal (1% powder) |[11] |

LD₅₀ (Median Lethal Dose): The dose required to kill 50% of the tested population.[12] LC₅₀ (Median Lethal Concentration): The concentration in air or water required to kill 50% of the tested population.

Subchronic and Chronic Toxicity

Longer-term exposure to this compound at sub-lethal doses primarily results in the inhibition of cholinesterase activity. Other observed effects in chronic studies include reduced body weight gain and increased adrenal gland weights in females.[2][3]

Table 2: Subchronic and Chronic Toxicity of this compound in Mammals

| Species | Duration | Study Type | Dosing Levels | Key Findings & NOAEL / LOAEL | Reference(s) |

|---|---|---|---|---|---|

| Rat | 2 years | Chronic Feeding | 0, 5, 20, 80 ppm | NOAEL: 5 ppm (0.25 mg/kg/day) for plasma cholinesterase depression. | [1] |

| Rat | 90 days | Subchronic Feeding | 0, 10, 22, 46, 100 ppm | RBC cholinesterase inhibition at ≥10 ppm. Brain & plasma inhibition at ≥22 ppm. Reduced growth in females at 100 ppm. | [1] |

| Dog | 90 days | Subchronic Oral (Capsule) | 0.02, 0.04, 0.08, 0.25, 0.80 mg/kg/day | No significant effects reported at tested doses. | [1] |

| Dog | 22-25 days | Subchronic Oral | 0, 0.02, 0.2, 2 mg/kg/day | Emesis and diarrhea at 0.2 and 2 mg/kg/day. |[13] |

NOAEL (No-Observed-Adverse-Effect Level): The highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects.[14] LOAEL (Lowest-Observed-Adverse-Effect Level): The lowest exposure level at which there are biologically significant increases in the frequency or severity of adverse effects.

Neurotoxicity

The primary neurotoxic effect of this compound is mediated by AChE inhibition as detailed above.[3][4] In a special study for delayed neurotoxicity, adult hens were administered a very high dose of this compound (330 mg/kg).[13] While severe signs of cholinergic toxicity were observed, only one of fourteen hens showed minimal leg weakness, accompanied by some nerve fiber degeneration.[13] This suggests a low potential for delayed neurotoxicity compared to some other organophosphates.[13]

Carcinogenicity

This compound has not been shown to be carcinogenic in long-term animal studies. In a two-year feeding study, rats administered doses up to 4 mg/kg/day (the highest dose tested) did not show any increase in tumor incidence.[2]

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of this compound were not detailed in the available literature. However, organophosphates as a class are known to pose risks during development.[15] The developing nervous system can be particularly vulnerable, and increased susceptibility to organophosphate toxicity in neonatal animals has been demonstrated.[15] This heightened sensitivity may be due to lower levels of detoxifying enzymes in young animals.[15] Therefore, potential reproductive and developmental effects remain a concern for this class of compounds.

Toxicokinetics and Metabolism

-

Absorption: this compound is rapidly absorbed through the skin.[2] Studies in rats showed it penetrates the skin in less than an hour.[2]

-

Metabolism: The metabolism of this compound is qualitatively similar in mammals and insects, with the principal products being oxidative metabolites.[1] It can be metabolized to its sulphoxide, and an equilibrium appears to exist between the parent compound and the sulphoxide in vivo.[13] The metabolites are considerably less toxic than the parent compound, indicating that metabolism is a detoxification pathway.[13]

-

Excretion: this compound and its metabolites are excreted from the body rapidly.[2] Following intraperitoneal administration in mice, over 75% of the dose was excreted in the urine within 24 hours.[1]

Experimental Protocols

Detailed protocols for the specific historical studies on this compound are not publicly available. However, they would have followed standardized guidelines for toxicity testing. A general methodology for a chronic toxicity/carcinogenicity study, based on modern standards, is described below.[16][17][18]

General Protocol: 2-Year Chronic Toxicity/Carcinogenicity Rodent Bioassay

-

Objective: To assess the potential for long-term toxicity and carcinogenicity following repeated dietary exposure to a test substance.

-

Test System: Laboratory rodents, typically rats (e.g., Sprague-Dawley or Fischer 344) and mice.[17] Studies use both sexes.

-

Group Size: For carcinogenicity assays, typically 50 animals per sex per dose group.[16]

-

Dose Selection: At least three dose levels plus a concurrent control group are used.[14][16]

-

Administration: The test substance is mixed into the diet and administered continuously for the duration of the study (typically 18-24 months).[19]

-

Observations:

-

Clinical Signs: Animals are observed daily for signs of toxicity.

-

Body Weight & Food Consumption: Measured weekly for the first few months, then bi-weekly or monthly.

-

Hematology & Clinical Chemistry: Blood samples are collected at interim periods (e.g., 6, 12, 18 months) and at terminal sacrifice for analysis.

-

Pathology: At the end of the study, all animals (including those that die prematurely) undergo a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected and preserved for histopathological examination.[16]

-

-

Data Analysis: Statistical analysis is performed to compare tumor incidence and non-neoplastic lesions between the dosed groups and the control group to determine if any effects are treatment-related.

Conclusion

The toxicological profile of this compound in mammals is dominated by its potent activity as an acetylcholinesterase inhibitor. It demonstrates high acute toxicity via multiple routes of exposure. Chronic exposure leads to dose-dependent cholinesterase inhibition, with a clear NOAEL established in rat studies at 5 ppm (0.25 mg/kg/day).[1] The available data indicate that this compound has a low potential for delayed neurotoxicity and is not carcinogenic in long-term rodent bioassays.[2][13] It is rapidly absorbed, metabolized to less toxic compounds, and excreted. While specific reproductive and developmental toxicity data for this compound are limited, the known sensitivity of developing organisms to organophosphates warrants caution. This comprehensive profile underscores the high toxicity of this compound and provides the basis for understanding its risk to mammalian health.

References

- 1. 227. This compound (WHO Pesticide Residues Series 2) [inchem.org]

- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 3. This compound | C11H16ClO2PS3 | CID 13081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (Ref: ENT 23708) [sitem.herts.ac.uk]

- 5. api.pageplace.de [api.pageplace.de]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. mdpi.com [mdpi.com]

- 8. ecronicon.net [ecronicon.net]

- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The toxicity of organophosphorus compounds to mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organophosphate Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 12. cmmcp.org [cmmcp.org]

- 13. 506. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Developmental neurotoxicity of succeeding generations of insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nationalacademies.org [nationalacademies.org]

- 17. Methods for Toxicity Testing - Pesticides in the Diets of Infants and Children - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 19. Chronic dietary toxicity/oncogenicity studies on 2,4-dichlorophenoxybutyric acid in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Acute and Chronic Effects of Carbophenothion Exposure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbophenothion is a highly toxic organophosphate insecticide and acaricide, classified as a Restricted Use Pesticide (RUP) by the Environmental Protection Agency (EPA).[1] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme for the proper functioning of the nervous system.[2][3] This guide provides a comprehensive overview of the acute and chronic toxicological effects of this compound exposure, with a focus on its mechanism of action, toxicokinetics, and impacts on various organ systems. Detailed experimental protocols for key toxicological assays are provided, along with quantitative data summarized in structured tables and visualizations of relevant pathways and workflows.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of this compound toxicity is the irreversible inhibition of acetylcholinesterase (AChE).[2][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, a critical step for terminating nerve impulses.

Signaling Pathway of Cholinergic Neurotransmission and its Disruption by this compound

Caption: Cholinergic neurotransmission and its disruption by this compound.

This compound, being an organophosphate, phosphorylates the serine hydroxyl group at the active site of AChE, rendering the enzyme non-functional. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors on the postsynaptic neuron or effector organ. This overstimulation is responsible for the clinical signs of poisoning.[2][3]

Toxicokinetics

Absorption

This compound can be absorbed into the body through inhalation of its aerosol, dermal contact, and ingestion.[2] Ingestion is a highly toxic route of exposure, with dermal absorption being nearly as toxic.[2]

Metabolism and Bioactivation

The metabolism of this compound is qualitatively similar in mammals, insects, and plants, with the primary products being oxidative.[4] While metabolism can lead to detoxification, it also involves a bioactivation step where this compound is converted to its oxygen analog (oxon), which is a more potent inhibitor of AChE.[4] The major metabolic pathways include sulfoxidation and the formation of the oxygen analogue sulphone.[5]

Metabolic Pathway of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Pesticide residues in food:2002 - STUDIES OF DEVELOPMENTAL NEUROTOXICITY [inchem.org]

- 3. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. researchgate.net [researchgate.net]

- 5. ifif.org [ifif.org]

Metabolic Fate of Carbophenothion: A Cross-Organism Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbophenothion, an organophosphate pesticide, undergoes extensive metabolic transformation upon entering a biological system. These biotransformation processes, which vary across different organisms, are crucial in determining the compound's toxicity, persistence, and overall environmental impact. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in mammals, insects, plants, and microorganisms. It synthesizes available quantitative data, details common experimental methodologies for metabolite analysis, and presents visual diagrams of the key metabolic routes to facilitate a deeper understanding of its biochemical fate.

Introduction